LT175 is a synthetically derived compound classified as a dual peroxisome proliferator-activated receptor (PPAR) α/γ ligand. [, , ] PPARs are ligand-activated transcription factors belonging to the nuclear receptor superfamily, playing a crucial role in regulating lipid, glucose, and energy metabolism. [, ] LT175 serves as a valuable research tool for investigating the therapeutic potential of targeting PPARα and PPARγ in metabolic diseases such as type 2 diabetes, obesity, and dyslipidemia. [, , , , ]
The synthesis of LT175 involves several organic chemistry techniques aimed at creating compounds that selectively target the peroxisome proliferator-activated receptors alpha and gamma. The process typically includes:
The molecular structure of LT175 is characterized by its ability to interact with both peroxisome proliferator-activated receptor alpha and gamma. Key structural features include:
LT175 participates in several chemical reactions relevant to its mechanism of action:
The mechanism of action of LT175 involves:
LT175 exhibits several notable physical and chemical properties:
LT175 has significant potential applications in various scientific fields:
Peroxisome proliferator-activated receptors (PPARs) are nuclear hormone receptors that govern lipid metabolism, glucose homeostasis, and insulin sensitivity. The α and γ subtypes synergistically regulate metabolic processes: PPARα enhances fatty acid oxidation (notably in the liver), while PPARγ promotes adipocyte differentiation and glucose uptake [7] [9]. Dysregulation of these pathways underpins metabolic disorders like type 2 diabetes (T2D) and non-alcoholic fatty liver disease (NAFLD). Historically, thiazolidinediones (TZDs) were employed as PPARγ full agonists but faced clinical limitations due to adverse effects. LT175 (chemical name: (2S)-2-(4-{2-[phenyl(phenyl)methoxy]ethoxy}phenoxy)propanoic acid; CAS: 862901-87-9) emerges as a novel dual PPARα/γ ligand designed to overcome these constraints through partial PPARγ agonism and unique receptor interactions [1] [5].
Table 1: Key Structural and Functional Attributes of LT175
Property | Value |
---|---|
Chemical Formula | C₂₁H₁₈O₃ |
Molecular Weight | 318.37 g/mol |
PPARα EC₅₀ (Human) | 0.22 μM |
PPARγ EC₅₀ (Human) | 0.48 μM |
Binding Region on PPARγ | Diphenyl pocket |
Primary Metabolic Effects | Insulin sensitization, reduced adipogenesis |
Dual PPARα/γ activation leverages complementary mechanisms to optimize metabolic control:
Table 2: In Vitro Potency of LT175 Across PPAR Subtypes
PPAR Subtype | EC₅₀ (μM) | Cell-Based Assay System |
---|---|---|
Human PPARα | 0.22 | GAL4-fused LBD in HepG2 cells (luciferase assay) |
Mouse PPARα | 0.26 | GAL4-fused LBD in HepG2 cells |
Human PPARγ | 0.48 | GAL4-fused LBD in HepG2 cells |
LT175’s uniqueness stems from its binding kinetics and transcriptional selectivity:
TZDs like rosiglitazone, though potent insulin sensitizers, exhibit class-limiting drawbacks:
Table 3: Comparative Effects of Rosiglitazone vs. LT175 in Preclinical Studies
Parameter | Rosiglitazone | LT175 |
---|---|---|
Body Weight Change | +15% | -11%* |
Adipocyte Size | +80% | -30%* |
Plasma Triglycerides | -20% | -35%* |
Adiponectin Increase | 3.5-fold | 2.5-fold* |
Adipogenic Gene Induction | Strong (e.g., FABP4) | Weak/Selective |
* Statistically significant (p<0.05) vs. rosiglitazone [2] [5]
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7